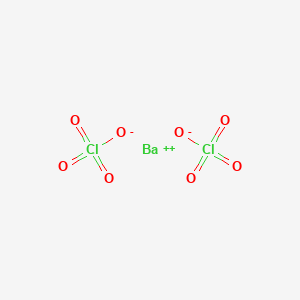
Barium perchlorate
Vue d'ensemble
Description
Barium perchlorate is a powerful oxidizing agent with the formula Ba(ClO4)2 . It appears as a white crystalline solid . It is used in the pyrotechnic industry .
Molecular Structure Analysis
The structure of the hydrate isomer barium perchlorate trihydrate (Ba(ClO4)2•3H2O) was analyzed by Gallucci and Gerkin (1988) using X-ray crystallography . The barium ions are coordinated by six water oxygen atoms at 2.919Å and six perchlorate oxygens at 3.026Å in a distorted icosahedral arrangement .
Chemical Reactions Analysis
Barium perchlorate decomposes when heated to high temperatures to liberate oxygen . Other reactions that produce barium perchlorate are as follows: perchloric acid and barium hydroxide or carbonate; potassium perchlorate and hydrofluosilicic acid followed with barium carbonate . Dehydration of barium perchlorate that does not occur in vacuum will also result in hydrolysis of the perchlorate .
Physical And Chemical Properties Analysis
Barium perchlorate is a white crystalline solid . It is noncombustible, but accelerates burning of combustible materials . It may explode if large quantities are involved in a fire or the combustible material is finely divided . Prolonged exposure to fire or heat may result in an explosion .
Applications De Recherche Scientifique
Pyrotechnics
Barium perchlorate is a powerful oxidizing agent and is used in the pyrotechnic industry . It decomposes at 505 °C , making it suitable for use in fireworks and other pyrotechnic devices.
Preparation of Explosive Emulsions
Due to its characteristic as a powerful oxidation agent, barium perchlorate is used in the manufacture and preparation of explosive emulsions and other explosive compounds .
Cation-Induced Molecular Motion
Barium perchlorate is used for cation-induced molecular motion of spring-like catenanes . Catenanes are a type of mechanically-interlocked molecular architecture, and the presence of barium ions can induce motion in these structures .
Complexation of Tweezer Molecule
Barium perchlorate is used in the complexation of tweezer molecules with barium ions . This process is important in the field of supramolecular chemistry, where the complexation of ions and molecules plays a crucial role .
Preparation of Schiff Base Macrocyclic Barium Complexes
Barium perchlorate is used in the preparation of Schiff base macrocyclic barium complexes . These complexes have been studied for their antibacterial activity .
Oxidation of Bis (Amine)
Barium perchlorate acts as a reactant for the oxidation of bis (amine) . This reaction is significant in the field of organic chemistry .
Mécanisme D'action
Target of Action
Barium perchlorate is a powerful oxidizing agent . It primarily targets the chlorine cycle in the environment . The chlorine cycle consists of the biological, geological, and chemical processes that interconvert organic and inorganic chlorine compounds .
Mode of Action
Barium perchlorate interacts with its targets through oxidation . As an oxidizing agent, it can accept electrons from other substances in a redox reaction . This interaction results in the reduction of perchlorate (ClO4−) and chlorate (ClO3−) to chloride .
Biochemical Pathways
The biochemical pathways affected by barium perchlorate are primarily related to the chlorine cycle . The reduction of perchlorate and chlorate to chloride is a key step in this cycle . This process is carried out by a series of enzymes, such as perchlorate reductase and superoxide chlorite .
Pharmacokinetics
It is known that barium perchlorate is a water-soluble compound , which suggests that it could be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes .
Result of Action
The result of barium perchlorate’s action is the reduction of perchlorate and chlorate to chloride . This process helps to eliminate perchlorate pollution in the environment .
Action Environment
The action of barium perchlorate is influenced by environmental factors such as pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration . For example, perchlorate-reducing bacteria, isolated from harsh environments, can provide removal yields from 20 to 100% .
Safety and Hazards
Barium perchlorate may cause fire or explosion as it is a strong oxidizer . It is harmful if swallowed or inhaled . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
Propriétés
IUPAC Name |
barium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOULUYZFLXDWDQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCl2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890699 | |
| Record name | Perchloric acid, barium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992), White solid; [CAMEO] White powder; [MSDSonline] Solubility--no data found; | |
| Record name | BARIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9260 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
3.2 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | BARIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Barium perchlorate | |
CAS RN |
10294-39-0(trihydrate); 13465-95-7(anhydrous), 13465-95-7 | |
| Record name | BARIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, barium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY48PA0C98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
941 °F (USCG, 1999) | |
| Record name | BARIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of barium perchlorate?
A1: The molecular formula of anhydrous barium perchlorate is Ba(ClO4)2, and its molecular weight is 336.23 g/mol. []
Q2: What is the crystal structure of barium perchlorate anhydrate?
A2: Barium perchlorate anhydrate (Ba(ClO4)2) crystallizes in a unique structure type, forming a three-dimensional polyhedral network. This network arises from the corner- and edge-sharing of BaO12 polyhedra and ClO4 tetrahedra. []
Q3: What is the crystal structure of barium perchlorate trihydrate?
A3: Barium perchlorate trihydrate (Ba(ClO4)2·3H2O) crystallizes in a hexagonal structure with the space group P63/m. In this structure, each barium ion is surrounded by twelve oxygen atoms in a slightly distorted icosahedral arrangement. Six of these oxygens come from water molecules, and the other six from perchlorate ions. [, , ]
Q4: How does the addition of barium perchlorate to casting solutions for polymer membranes affect their permeability?
A4: Adding barium perchlorate to casting solutions for cellulose nitrate membranes significantly increases their permeation rate. This effect is particularly pronounced when the barium perchlorate concentration exceeds 60 wt.% relative to cellulose nitrate. [, ]
Q5: What are the main stages in the thermal decomposition of barium perchlorate?
A5: The thermal decomposition of barium perchlorate (Ba(ClO4)2) to barium chloride (BaCl2) and oxygen (O2) involves several stages: initial gas evolution, an induction period, an acceleratory period, and a decay period. There's a noticeable discontinuity in the decomposition rate when approximately 50% of the material has decomposed. [, ]
Q6: How does gamma-irradiation affect the thermal decomposition of barium perchlorate?
A6: Gamma-irradiation of barium perchlorate leads to an increase in initial gas evolution and eliminates the induction period. The irradiated material's decomposition kinetics best fit the Prout-Tompkins equation. Irradiation enhances the rate constant for the acceleratory stage and reduces the activation energy, while the rate constant and activation energy of the decay stage remain unaffected. [, ]
Q7: What is the effect of adding barium chloride on the thermal decomposition of barium perchlorate?
A7: Adding barium chloride to barium perchlorate shortens the induction period for thermal decomposition. The discontinuity in the decomposition rate also shifts towards lower decomposition fractions as the chloride ion concentration increases and is ultimately eliminated at higher concentrations. The decomposition data for these mixtures align with the Prout-Tompkins equation. []
Q8: How is barium perchlorate used in the synthesis of 1,8-dioxo-octahydroxanthene derivatives?
A8: Barium perchlorate acts as a catalyst in the one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives. This efficient method involves a multi-component reaction between dimedone and various aromatic aldehydes. []
Q9: How does barium perchlorate behave in different solvents?
A9: The electrical conductivity of barium perchlorate (Ba(ClO4)2) varies in different solvents, decreasing in the order: methanol > ethanol > n-propanol > n-butanol. This trend reflects the increasing ion-solvent interaction and formation of solvent-separated ion pairs as the solvent size increases. []
Q10: How does barium perchlorate interact with cryptand 222 in various solvents?
A10: Barium perchlorate forms complexes with cryptand 222 in various solvents. The enthalpies of complexation have been determined calorimetrically in N,N-dimethylformamide, dimethyl sulfoxide, acetonitrile, and propylene carbonate. The data suggest that the solvation of free barium perchlorate is stronger than that of the barium-cryptand 222 complex in these solvents. []
Q11: How does the presence of barium perchlorate affect acid-base indicators in acetonitrile solutions?
A11: Barium perchlorate can cause color changes in sulfonephthalein acid-base indicators in acetonitrile solutions. This effect is attributed to interactions between the barium cation and the indicator molecules, leading to structural changes and shifts in the indicator's equilibrium. These effects are more pronounced than those observed with lithium perchlorate but less than with magnesium perchlorate. []
Q12: Does barium perchlorate form complexes with ciprofloxacin and norfloxacin?
A12: Yes, barium perchlorate forms complexes with both ciprofloxacin (CIP) and norfloxacin (NOR). Elemental analysis, FTIR, electrical conductivity, and thermal analysis suggest the formation of complexes with the formulas 2·xH2O and 2·xH2O. FTIR data indicates that both CIP and NOR act as bidentate ligands, coordinating through the ring carbonyl oxygen atom and one oxygen atom of the carboxylic group. []
Q13: How does barium perchlorate interact with valinomycin?
A13: Barium perchlorate forms a complex with the ionophore antibiotic valinomycin. X-ray crystallography and NMR spectroscopy reveal that, in both the solid state and solution, the complex adopts a flat, open structure without internal hydrogen bonds. Two barium ions are associated with each valinomycin molecule, each coordinated to three consecutive amide carbonyls. [, ]
Q14: How does the coordination of barium differ in a complex with a macrobicycle containing a phenol Schiff base spacer?
A14: In the barium perchlorate complex with a lateral macrobicycle derived from 1,10-diaza-15-crown-5 with a phenol Schiff base spacer, the barium ion again occupies the cavity but coordinates asymmetrically to only seven of the eight heteroatoms. The coordination sphere is completed by an acetonitrile molecule and two oxygen atoms from a perchlorate group. The azonia N atom remains uncoordinated but forms an intramolecular hydrogen bond with the oxido O atom. []
Q15: How is barium perchlorate used in the determination of sulfur content?
A15: Barium perchlorate is used as a titrant in the quantitative determination of sulfur in various samples. After converting sulfur to sulfate, it is titrated with barium perchlorate, forming insoluble barium sulfate. This method, often employed after oxygen flask combustion, allows for accurate sulfur quantification. [, , , , , ]
Q16: Can you elaborate on the specific analytical methods using barium perchlorate for sulfur determination?
A16: Several analytical methods employ barium perchlorate for sulfur determination:
Q17: What are the safety precautions for handling barium perchlorate?
A17: Barium perchlorate is a strong oxidizer and should be handled with care. It is corrosive to skin, eyes, and mucous membranes. Appropriate personal protective equipment, including goggles and gloves, should be worn when handling this compound. It is best to work in a well-ventilated area or fume hood, as it may release harmful fumes. Store barium perchlorate in a cool, dry place away from incompatible materials, particularly organic substances. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















